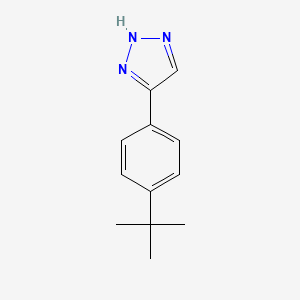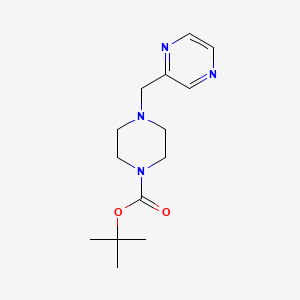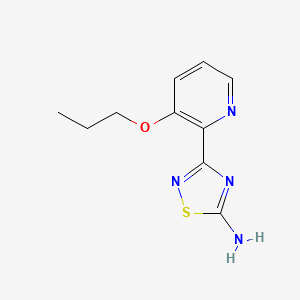
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane is a chemical compound that belongs to the class of triazinanes. This compound is characterized by the presence of three oxolan-2-ylmethyl groups attached to a triazinane ring. Triazinanes are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
The synthesis of 1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane typically involves the reaction of triazinane with oxolan-2-ylmethyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields of the desired product.
In industrial production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of oxolan-2-ylmethyl triazinane derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions result in the formation of reduced triazinane derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted triazinane derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions are typically functionalized triazinane derivatives with diverse chemical properties.
科学的研究の応用
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, the compound is used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with biomolecules makes it useful in biochemical assays and drug discovery.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly as a scaffold for designing new drugs. Its triazinane core can be modified to enhance biological activity and selectivity.
Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals, polymers, and materials with advanced properties.
作用機序
The mechanism of action of 1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazinane core can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the oxolan-2-ylmethyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
The pathways involved in the compound’s mechanism of action may include signal transduction pathways, metabolic pathways, and cellular processes. The compound’s ability to modulate these pathways makes it a valuable tool in studying biological systems and developing therapeutic agents.
類似化合物との比較
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane can be compared with other similar compounds, such as:
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazine: This compound has a similar structure but with a triazine core instead of a triazinane core. The presence of the triazine ring imparts different chemical properties and reactivity.
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazepane: This compound features a triazepane ring, which has an additional nitrogen atom compared to triazinane. The extra nitrogen atom affects the compound’s stability and reactivity.
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazocane: This compound contains a triazocane ring, which has a larger ring size compared to triazinane. The larger ring size influences the compound’s conformational flexibility and binding interactions.
The uniqueness of this compound lies in its specific triazinane core and the arrangement of oxolan-2-ylmethyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
69141-51-1 |
|---|---|
分子式 |
C18H33N3O3 |
分子量 |
339.5 g/mol |
IUPAC名 |
1,3,5-tris(oxolan-2-ylmethyl)-1,3,5-triazinane |
InChI |
InChI=1S/C18H33N3O3/c1-4-16(22-7-1)10-19-13-20(11-17-5-2-8-23-17)15-21(14-19)12-18-6-3-9-24-18/h16-18H,1-15H2 |
InChIキー |
CSBMKJSLLGCYGV-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CN2CN(CN(C2)CC3CCCO3)CC4CCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)-](/img/structure/B13892904.png)

![2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13892911.png)
![Ethyl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13892919.png)





![(2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892970.png)


